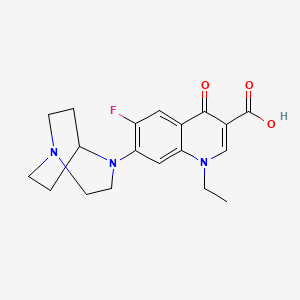
Binfloxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Binfloxacin is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Agent and DNA Gyrase Antagonism
Binfloxacin, like its close relative Norfloxacin, serves as an effective antibacterial agent. Its primary mode of action involves antagonizing DNA gyrase, an essential enzyme for bacterial DNA replication. This makes it potent against a range of bacterial pathogens causing urinary tract and gastrointestinal infections, as well as sepsis in neutropenic patients (Wolfson & Hooper, 1988).
2. Photocatalytic Degradation Research
Research on related fluoroquinolone antibiotics like Ciprofloxacin indicates the potential of photocatalytic processes for their degradation in aqueous media. This has implications for environmental management, particularly in dealing with antibiotic contamination in water bodies (Malakootian et al., 2019).
3. Drug Delivery Systems
Innovative drug delivery systems have been researched using norfloxacin, a compound similar to Binfloxacin. These include floating hydrophilic matrices and module assembling technology, which aim to improve drug bioavailability and targeted release, potentially applicable to Binfloxacin (Oliveira et al., 2011).
4. Antibiotic Resistance Studies
Research on the mechanism of action of Norfloxacin, closely related to Binfloxacin, provides insights into the development of bacterial resistance. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance (Crumplin et al., 1984).
5. Environmental Impact and Degradation
Studies on the degradation of Norfloxacin in environmental settings through non-thermal plasma indicate the potential for similar research on Binfloxacin. Such research is vital for understanding and mitigating the environmental impacts of antibiotics (Zhang et al., 2018).
6. Biodegradation by Basidiomycetes
Research on the degradation of Ciprofloxacin by basidiomycetes, a type of fungus, can be relevant to Binfloxacin. This study highlights the potential of using biological organisms for the breakdown of fluoroquinolone antibiotics, thus contributing to environmental detoxification (Wetzstein et al., 1999).
Eigenschaften
CAS-Nummer |
108437-28-1 |
|---|---|
Produktname |
Binfloxacin |
Molekularformel |
C19H22FN3O3 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O3/c1-2-22-11-14(19(25)26)18(24)13-9-15(20)17(10-16(13)22)23-8-7-21-5-3-12(23)4-6-21/h9-12H,2-8H2,1H3,(H,25,26) |
InChI-Schlüssel |
UBGCCYGMLOBJOJ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN4CCC3CC4)F)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
108437-28-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Binfloxacin; CP 73049; CP-73,049; UNII-78VM28ZA2H; Binfloxacin [USAN:INN]; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



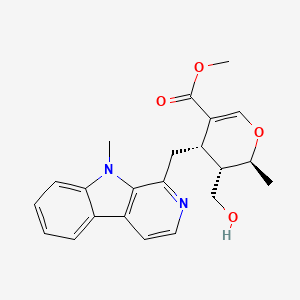
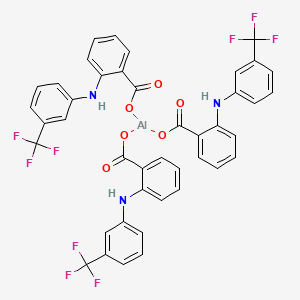
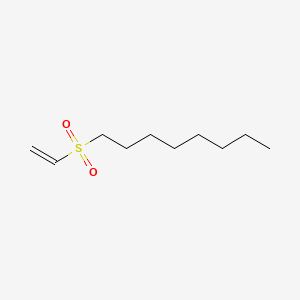
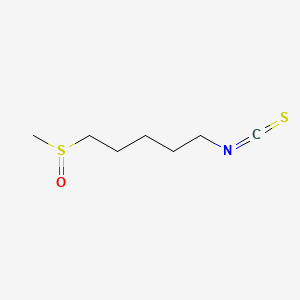
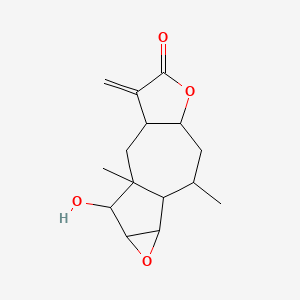
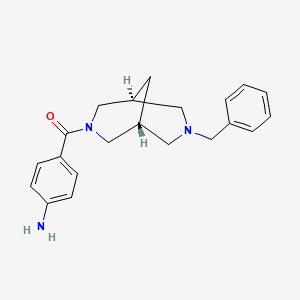
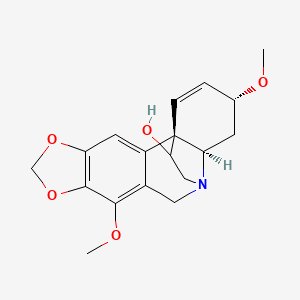
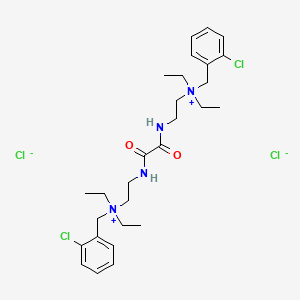
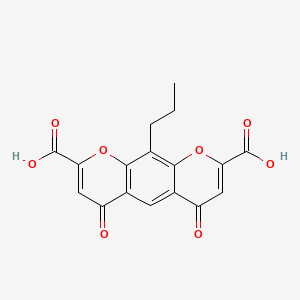
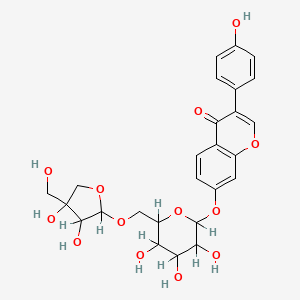
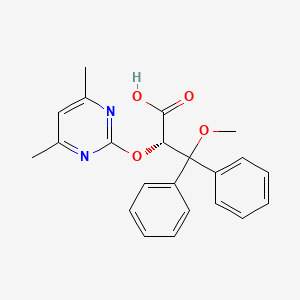
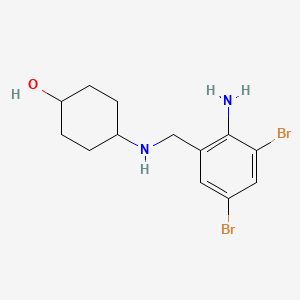
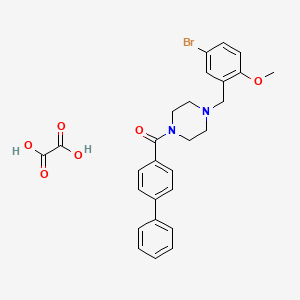
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)